Cas no 380180-79-0 (ethyl 5-{(3,4-dichlorophenyl)carbamoylamino}-3-methylthiophene-2-carboxylate)

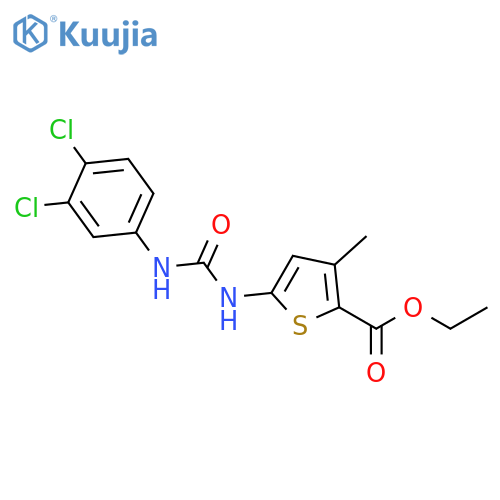

380180-79-0 structure

商品名:ethyl 5-{(3,4-dichlorophenyl)carbamoylamino}-3-methylthiophene-2-carboxylate

ethyl 5-{(3,4-dichlorophenyl)carbamoylamino}-3-methylthiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2-Thiophenecarboxylic acid, 5-[[[(3,4-dichlorophenyl)amino]carbonyl]amino]-3-methyl-, ethyl ester

- ethyl 5-{(3,4-dichlorophenyl)carbamoylamino}-3-methylthiophene-2-carboxylate

- AKOS001018118

- Z44612702

- ethyl 5-(3-(3,4-dichlorophenyl)ureido)-3-methylthiophene-2-carboxylate

- ethyl 5-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-methylthiophene-2-carboxylate

- CHEMBL4548734

- ethyl 5-[(3,4-dichlorophenyl)carbamoylamino]-3-methylthiophene-2-carboxylate

- 380180-79-0

- F1165-0007

-

- インチ: 1S/C15H14Cl2N2O3S/c1-3-22-14(20)13-8(2)6-12(23-13)19-15(21)18-9-4-5-10(16)11(17)7-9/h4-7H,3H2,1-2H3,(H2,18,19,21)

- InChIKey: HOYLKKPHWMLTSI-UHFFFAOYSA-N

- ほほえんだ: C1(C(OCC)=O)SC(NC(NC2=CC=C(Cl)C(Cl)=C2)=O)=CC=1C

計算された属性

- せいみつぶんしりょう: 372.0102189g/mol

- どういたいしつりょう: 372.0102189g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 23

- 回転可能化学結合数: 5

- 複雑さ: 441

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 95.7Ų

- 疎水性パラメータ計算基準値(XlogP): 4.7

じっけんとくせい

- 密度みつど: 1.469±0.06 g/cm3(Predicted)

- ふってん: 414.2±45.0 °C(Predicted)

- 酸性度係数(pKa): 12.40±0.70(Predicted)

ethyl 5-{(3,4-dichlorophenyl)carbamoylamino}-3-methylthiophene-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1165-0007-10μmol |

ethyl 5-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-methylthiophene-2-carboxylate |

380180-79-0 | 90%+ | 10μmol |

$69.0 | 2023-07-28 | |

| Life Chemicals | F1165-0007-4mg |

ethyl 5-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-methylthiophene-2-carboxylate |

380180-79-0 | 90%+ | 4mg |

$66.0 | 2023-07-28 | |

| Life Chemicals | F1165-0007-10mg |

ethyl 5-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-methylthiophene-2-carboxylate |

380180-79-0 | 90%+ | 10mg |

$79.0 | 2023-07-28 | |

| Life Chemicals | F1165-0007-30mg |

ethyl 5-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-methylthiophene-2-carboxylate |

380180-79-0 | 90%+ | 30mg |

$119.0 | 2023-07-28 | |

| Life Chemicals | F1165-0007-100mg |

ethyl 5-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-methylthiophene-2-carboxylate |

380180-79-0 | 90%+ | 100mg |

$248.0 | 2023-07-28 | |

| Life Chemicals | F1165-0007-25mg |

ethyl 5-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-methylthiophene-2-carboxylate |

380180-79-0 | 90%+ | 25mg |

$109.0 | 2023-07-28 | |

| Life Chemicals | F1165-0007-75mg |

ethyl 5-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-methylthiophene-2-carboxylate |

380180-79-0 | 90%+ | 75mg |

$208.0 | 2023-07-28 | |

| Life Chemicals | F1165-0007-20μmol |

ethyl 5-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-methylthiophene-2-carboxylate |

380180-79-0 | 90%+ | 20μmol |

$79.0 | 2023-07-28 | |

| Life Chemicals | F1165-0007-3mg |

ethyl 5-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-methylthiophene-2-carboxylate |

380180-79-0 | 90%+ | 3mg |

$63.0 | 2023-07-28 | |

| Life Chemicals | F1165-0007-15mg |

ethyl 5-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-methylthiophene-2-carboxylate |

380180-79-0 | 90%+ | 15mg |

$89.0 | 2023-07-28 |

ethyl 5-{(3,4-dichlorophenyl)carbamoylamino}-3-methylthiophene-2-carboxylate 関連文献

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

380180-79-0 (ethyl 5-{(3,4-dichlorophenyl)carbamoylamino}-3-methylthiophene-2-carboxylate) 関連製品

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬